molecular formula C12H10ClN3O B5851760 3-chloro-4-methyl-N-2-pyrimidinylbenzamide

3-chloro-4-methyl-N-2-pyrimidinylbenzamide

Cat. No. B5851760
M. Wt: 247.68 g/mol
InChI Key: WFMXKVHHCJPADF-UHFFFAOYSA-N
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Description

3-chloro-4-methyl-N-2-pyrimidinylbenzamide, also known as CPYB, is a chemical compound that has gained significant attention in the scientific research community due to its potential use in cancer treatment. CPYB belongs to the class of benzamides, which are known for their antitumor activity.

Scientific Research Applications

3-chloro-4-methyl-N-2-pyrimidinylbenzamide has been extensively studied for its potential use in cancer treatment. In vitro studies have shown that 3-chloro-4-methyl-N-2-pyrimidinylbenzamide inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In vivo studies have also demonstrated the antitumor activity of 3-chloro-4-methyl-N-2-pyrimidinylbenzamide in mouse models of breast and colon cancer. 3-chloro-4-methyl-N-2-pyrimidinylbenzamide has been shown to induce apoptosis, inhibit angiogenesis, and reduce the expression of cancer-promoting proteins such as survivin and cyclin D1.

Mechanism of Action

3-chloro-4-methyl-N-2-pyrimidinylbenzamide exerts its antitumor activity by targeting multiple signaling pathways involved in cancer development and progression. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by modifying chromatin structure. HDAC inhibition leads to the upregulation of tumor suppressor genes and the downregulation of oncogenes, resulting in the inhibition of cancer cell growth and survival. 3-chloro-4-methyl-N-2-pyrimidinylbenzamide has also been shown to inhibit the activity of heat shock protein 90 (HSP90), a chaperone protein that stabilizes various oncogenic proteins. HSP90 inhibition leads to the degradation of these proteins, resulting in the inhibition of cancer cell growth and survival.
Biochemical and Physiological Effects:
3-chloro-4-methyl-N-2-pyrimidinylbenzamide has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment. However, it has been shown to induce cell cycle arrest and apoptosis in cancer cells, indicating its selective toxicity towards cancer cells. 3-chloro-4-methyl-N-2-pyrimidinylbenzamide has also been shown to inhibit the migration and invasion of cancer cells, which are important steps in cancer metastasis. Additionally, 3-chloro-4-methyl-N-2-pyrimidinylbenzamide has been shown to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy.

Advantages and Limitations for Lab Experiments

3-chloro-4-methyl-N-2-pyrimidinylbenzamide has several advantages for lab experiments, including its ability to inhibit multiple signaling pathways involved in cancer development and progression, its selective toxicity towards cancer cells, and its ability to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy. However, 3-chloro-4-methyl-N-2-pyrimidinylbenzamide has some limitations, including its relatively low solubility in aqueous solutions, which can limit its effectiveness in in vivo studies. Additionally, 3-chloro-4-methyl-N-2-pyrimidinylbenzamide has not yet been tested in clinical trials, so its safety and efficacy in humans are still unknown.

Future Directions

There are several future directions for research on 3-chloro-4-methyl-N-2-pyrimidinylbenzamide, including the development of more efficient synthesis methods, the optimization of its antitumor activity, and the evaluation of its safety and efficacy in clinical trials. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the antitumor activity of 3-chloro-4-methyl-N-2-pyrimidinylbenzamide and to identify potential biomarkers of response to 3-chloro-4-methyl-N-2-pyrimidinylbenzamide treatment. Furthermore, the potential use of 3-chloro-4-methyl-N-2-pyrimidinylbenzamide in combination with other anticancer agents should be explored, as this may enhance its antitumor activity and reduce the risk of drug resistance.

Synthesis Methods

3-chloro-4-methyl-N-2-pyrimidinylbenzamide can be synthesized using various methods, including the reaction of 3-chloro-4-methylbenzoic acid with 2-aminopyrimidine in the presence of a coupling agent such as N,N'-carbonyldiimidazole. Another method involves the reaction of 3-chloro-4-methylbenzoyl chloride with 2-aminopyrimidine in the presence of a base such as triethylamine. Both methods result in the formation of 3-chloro-4-methyl-N-2-pyrimidinylbenzamide as a white crystalline solid.

properties

IUPAC Name

3-chloro-4-methyl-N-pyrimidin-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3O/c1-8-3-4-9(7-10(8)13)11(17)16-12-14-5-2-6-15-12/h2-7H,1H3,(H,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFMXKVHHCJPADF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=NC=CC=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-4-methyl-N-pyrimidin-2-ylbenzamide

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